molecular formula C17H25N3O6S B2818747 N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-67-4

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2818747
CAS RN: 872862-67-4
M. Wt: 399.46
InChI Key: NISKBRNBVCPMBY-UHFFFAOYSA-N
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Description

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as HPO, is a chemical compound that has gained attention in scientific research due to its unique properties. HPO is a chiral compound, meaning it has two mirror image forms, and is used in the synthesis of various compounds. In

Scientific Research Applications

Synthesis Techniques

A novel approach to the synthesis of oxalamides, including derivatives similar to N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, involves a one-pot synthetic process that enables the generation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method utilizes 3-(2-nitroaryl)oxirane-2-carboxamides through the Meinwald rearrangement and a novel rearrangement sequence, offering an operationally simple and high-yielding pathway for creating both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Structure and Properties

The structural analysis of compounds similar to N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide reveals detailed geometric relationships within their molecular framework. In particular, a study on N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­yl)oxalamide demonstrates the spatial arrangement of chlorohydroxyphenyl and oxalamide units, contributing to the understanding of supramolecular structures through classical hydrogen bonding (Wang et al., 2016).

Methodological Innovation

Innovative synthetic routes for creating 1,2-oxazinanes, which are closely related to the structural type of N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, have been developed. These methods involve the use of Lewis acid-promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides, providing a straightforward strategy for accessing functionalized 1,2-oxazinanes. This represents a significant advancement in synthetic and medicinal chemistry due to the potential applications of these heterocycles (Huang et al., 2019).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-13-4-6-14(7-5-13)27(24,25)20-9-3-11-26-15(20)12-19-17(23)16(22)18-8-2-10-21/h4-7,15,21H,2-3,8-12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKBRNBVCPMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxypropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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